molecular formula C11H7Br2NO2 B13797829 2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone

2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone

Katalognummer: B13797829
Molekulargewicht: 344.99 g/mol
InChI-Schlüssel: FPINDFNBLMDBOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of bromine atoms and an oxazole ring, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone typically involves the bromination of precursor compounds. One common method involves the reaction of 4-bromophenylacetic acid with bromine in the presence of a catalyst to form the desired product . Another approach includes the use of ammonium bromide and oxone as reagents for the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted derivatives, iminolactones, and various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone involves its interaction with specific molecular targets. The bromine atoms and oxazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone is unique due to its specific structural features, including the presence of an oxazole ring and multiple bromine atoms

Eigenschaften

Molekularformel

C11H7Br2NO2

Molekulargewicht

344.99 g/mol

IUPAC-Name

2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone

InChI

InChI=1S/C11H7Br2NO2/c12-6-10(15)9-5-11(16-14-9)7-1-3-8(13)4-2-7/h1-5H,6H2

InChI-Schlüssel

FPINDFNBLMDBOV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)CBr)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.